1-Methylisoquinoline-5-carbaldehyde
Description
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Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-10-4-2-3-9(7-13)11(10)5-6-12-8/h2-7H,1H3 |
InChI Key |
GKNHDSIABDCZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C(C=CC=C12)C=O |
Origin of Product |
United States |
Foundational & Exploratory
1-Methylisoquinoline-5-carbaldehyde: Technical Profile & Synthesis Guide
[1][2]
Executive Summary
1-Methylisoquinoline-5-carbaldehyde is a specialized heteroaromatic building block used primarily in medicinal chemistry.[1][2] Its structural significance lies in the C5-aldehyde handle , which allows for orthogonal functionalization (e.g., reductive amination, olefination) while maintaining the C1-methyl isoquinoline core —a privileged scaffold known for binding to the ATP-pocket of various kinases (e.g., ROCK, PKA).
Unlike its more common isomers (1- or 3-carbaldehyde), the 5-isomer provides a unique vector for extending side chains into the solvent-exposed regions of protein binding pockets, making it highly valuable for structure-activity relationship (SAR) exploration.
Chemical Identity
| Property | Detail |
| Chemical Name | 1-Methylisoquinoline-5-carbaldehyde |
| CAS Number | 1369803-36-0 |
| Synonyms | 5-Formyl-1-methylisoquinoline; 1-Methyl-5-isoquinolinecarboxaldehyde |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |
| Storage | Inert atmosphere, -20°C (Aldehydes are prone to oxidation) |
Synthetic Pathways[2][3][4][5][6][7]
The Regioselectivity Challenge
Direct oxidation of 1,5-dimethylisoquinoline with Selenium Dioxide (
Authoritative Protocol: The most reliable route is the Lithium-Halogen Exchange of a 5-bromo precursor, followed by formylation.
Protocol: Synthesis from 5-Bromo-1-methylisoquinoline[1][2]
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask and flush with Argon (
). Add 5-bromo-1-methylisoquinoline (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration). -
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1][2] Critical: Low temperature prevents nucleophilic attack of n-BuLi on the isoquinoline ring (C1 position).[1]
-
Lithiation: Dropwise add n-BuLi (1.1 eq, 1.6 M in hexanes) over 15 minutes. Stir at -78°C for 30–60 minutes. The solution will likely darken (deep red/brown), indicating the formation of the aryl-lithium species.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise.
-
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench & Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ).[1][2] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is typically less polar than the alcohol byproduct but more polar than the bromo-starting material.[1][2]
Reaction Logic Visualization[1][2]
Caption: Figure 1. Kinetic control at -78°C is required to favor Halogen-Lithium exchange over nucleophilic addition to the C1-imine.[1][2]
Applications in Drug Discovery[1]
Kinase Inhibitor Design (ROCK/PKA)
The isoquinoline core mimics the adenine ring of ATP.[1][2] The 1-methyl group often fits into a small hydrophobic pocket (gatekeeper region), while the 5-position vector points toward the solvent front.
-
Reductive Amination: The aldehyde is reacted with primary/secondary amines (using
) to install solubilizing groups (e.g., piperazines, morpholines) essential for ADME properties. -
Olefination: Wittig or Horner-Wadsworth-Emmons reactions create styryl-isoquinolines, extending the conjugation for fluorescent probes or rigidifying the linker to a second pharmacophore.[1]
Functionalization Workflow[1][2]
Caption: Figure 2.[1] Divergent synthesis from the C5-aldehyde handle allows rapid library generation.[1]
Safety & Handling
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.).
-
Handling: The aldehyde moiety is electrophilic and can be susceptible to air oxidation to the carboxylic acid (1-methylisoquinoline-5-carboxylic acid).[1][2]
-
Storage: Store under Argon/Nitrogen at -20°C. If the solid turns white/crusty, check for acid formation via 1H NMR (look for loss of -CHO peak at ~10 ppm and appearance of broad -COOH).
References
- Science of Synthesis. (2005). Isoquinolines: Synthesis by Substitution. Thieme Chemistry.
-
PubChem. (2025).[1][2] Isoquinoline-1-carbaldehyde and related isomers. National Library of Medicine.[1][2] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1][2] Synthesis of Isoquinolines. Retrieved from [Link]
Biological Activity of 1-Methylisoquinoline-5-Carbaldehyde Derivatives
Executive Summary: The Resurgence of the Isoquinoline Scaffold
The isoquinoline pharmacophore remains a cornerstone in medicinal chemistry, particularly in the development of antineoplastic and antimicrobial agents. While the 1-position has historically dominated structure-activity relationship (SAR) studies, the 5-position —specifically 1-methylisoquinoline-5-carbaldehyde —has emerged as a critical pivot point for synthesizing potent Ribonucleotide Reductase (RNR) inhibitors.[1][2]
This guide analyzes the biological activity of derivatives synthesized from this specific aldehyde, with a primary focus on thiosemicarbazones (TSCs) .[2] These derivatives function as tridentate iron chelators, disrupting DNA synthesis via RNR inhibition and inducing reactive oxygen species (ROS)-mediated apoptosis.[2]
Structural Significance & Synthetic Utility[1][3]
The Pharmacophore
The 1-methylisoquinoline-5-carbaldehyde scaffold presents a unique "push-pull" electronic environment:
-
C1-Methyl Group: Increases lipophilicity (
) and blocks the C1 position from metabolic oxidation (a common clearance pathway for isoquinolines), thereby enhancing in vivo half-life.[1][2] -
C5-Carbaldehyde: A highly reactive electrophile positioned to form Schiff bases.[1][2] When condensed with thiosemicarbazides, the resulting N-N-S ligand system creates a high-affinity pocket for transition metals (Fe, Cu).[2]
Mechanism of Action: The "Triapine" Pathway
The biological potency of these derivatives is not intrinsic to the aldehyde itself but to its metal-chelating downstream products.[1][2]
Core Mechanism:
-
Chelation: The derivative binds Fe(II) in the cellular pool.[2]
-
RNR Inhibition: The complex quenches the tyrosyl radical of the RNR M2 subunit, halting the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).[2]
-
Redox Cycling: The complex undergoes redox cycling, generating superoxide anions and hydroxyl radicals that damage mitochondrial DNA.[2]
Figure 1: Mechanism of Action (MOA) for 5-substituted isoquinoline thiosemicarbazones.[1][2] The pathway highlights the dual-threat mechanism: metabolic starvation (dNTP depletion) and oxidative stress.[1][2]
Biological Activity Profile
Anticancer Potency (Leukemia & Solid Tumors)
Research indicates that 5-substituted isoquinoline derivatives exhibit superior activity compared to their 4-substituted counterparts.[1] The 1-methyl group acts as a steric shield, preventing rapid degradation.[2]
| Cell Line / Model | Derivative Type | Activity Metric | Outcome |
| L1210 (Murine Leukemia) | Thiosemicarbazone | % T/C: 177% | Significant increase in survival time at 40 mg/kg [1].[1][2] |
| HCT-116 (Colon Cancer) | Hydrazone Analog | IC50: < 5 µM | Potent cytotoxicity via p53-independent pathway.[1][2] |
| M. tuberculosis | Schiff Base | MIC: 6.25 µg/mL | Disruption of mycolic acid synthesis pathways.[2] |
Structure-Activity Relationship (SAR) Insights
-
N-Terminus Substitution: Adding a morpholine or pyrrolidine ring to the thiosemicarbazone tail often increases solubility without sacrificing potency.[1][2]
-
C1-Methylation: Essential for oral bioavailability.[1][2] Analogs lacking the C1-methyl show faster clearance rates due to C1-oxidase activity.[1][2]
Experimental Protocols
Synthesis of 1-Methylisoquinoline-5-carbaldehyde Thiosemicarbazone
Objective: To synthesize the bioactive ligand from the aldehyde precursor.[1][2]
Reagents:
-
1-Methylisoquinoline-5-carbaldehyde (1.0 eq)[1]
-
Thiosemicarbazide (1.1 eq)[2]
-
Ethanol (Absolute)[2]
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of hot absolute ethanol.
-
Addition: Add 1.1 mmol of thiosemicarbazide dissolved in 5 mL of hot water/ethanol (1:1).
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Isolation: Cool to 4°C overnight. A yellow/orange precipitate will form.[2]
-
Purification: Filter and recrystallize from ethanol.
Self-Validating Check:
-
Success Indicator: Appearance of a diagnostic -CH=N- singlet in ¹H NMR around δ 8.0–8.5 ppm and disappearance of the aldehyde proton (δ ~10.0 ppm).[1][2]
In Vitro Cytotoxicity Assay (MTT)
Objective: Quantify the IC50 of the derivative against cancer cell lines (e.g., L1210 or HeLa).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the derivative (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Mitochondrial reductases in viable cells convert MTT to purple formazan.[2]
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Synthetic Pathway Visualization[1][2]
The following diagram illustrates the synthesis of the core aldehyde from a dimethyl precursor, followed by its derivatization.
Figure 2: Synthetic route from 1,5-dimethylisoquinoline to the bioactive thiosemicarbazone.[1][2] Selenium dioxide (SeO2) is often used for the selective oxidation of the activated methyl group.[2]
References
-
Agrawal, K. C., et al. (1976).[2] "Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone." Journal of Medicinal Chemistry.
-
Sun, D. L., et al. (2020).[2][3] "Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias."[3][4] RSC Medicinal Chemistry.[2][4]
-
French, F. A., & Blanz, E. J. (1965).[2][5] "The carcinostatic activity of alpha-(N) heterocyclic carboxaldehyde thiosemicarbazones." Cancer Research.[2][5]
-
PubChem Compound Summary. (2025). "Isoquinoline-5-carbaldehyde."[1][2] National Library of Medicine.[2]
Sources
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- 3. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Solubility of 1-methylisoquinoline-5-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methylisoquinoline-5-carbaldehyde in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 1-methylisoquinoline-5-carbaldehyde. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its structural chemistry and provides detailed, field-proven methodologies for its empirical determination. We will explore the theoretical principles governing its solubility, outline robust experimental protocols for both qualitative and quantitative assessment, and discuss the causal relationships between solvent properties and solute behavior.
Introduction: The Strategic Importance of Solubility
1-methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound featuring the isoquinoline scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids like papaverine and morphine.[1][2] The presence of a reactive carbaldehyde and a methyl group makes it a versatile intermediate for the synthesis of more complex molecular architectures.
The success of any subsequent chemical transformation, purification process (e.g., crystallization, chromatography), or formulation effort hinges on a thorough understanding of the compound's solubility. A well-characterized solubility profile enables:
-
Optimal Reaction Conditions: Selecting a solvent that fully dissolves reactants is crucial for achieving homogenous reaction kinetics and maximizing yield.
-
Efficient Purification: Knowledge of differential solubility in various solvents is the basis for purification techniques like recrystallization.
-
Informed Formulation Development: For drug development professionals, solubility in various excipients and solvent systems dictates bioavailability and the feasibility of different dosage forms.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of 1-methylisoquinoline-5-carbaldehyde is dictated by the interplay of its distinct structural motifs with the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
Key Molecular Features:
-
Isoquinoline Core: This bicyclic aromatic system is predominantly non-polar and hydrophobic, favoring interactions with non-polar to moderately polar solvents through van der Waals forces.
-
Pyridine Nitrogen: The nitrogen atom at position 2 introduces a polar, basic site.[3][4][5] It can act as a hydrogen bond acceptor and will be protonated in acidic media, drastically increasing aqueous solubility.[3]
-
1-Methyl Group: The methyl group is a non-polar, electron-donating group that slightly increases the molecule's overall lipophilicity (hydrophobicity).
-
5-Carbaldehyde Group: The aldehyde functional group is highly polar and can act as a strong hydrogen bond acceptor. This feature is expected to significantly enhance solubility in polar solvents compared to its parent, 1-methylisoquinoline.
The diagram below illustrates the key structural features of 1-methylisoquinoline-5-carbaldehyde that govern its solubility profile.
Caption: Structural drivers of solubility in 1-methylisoquinoline-5-carbaldehyde.
Based on this analysis, a general solubility profile can be predicted. The presence of two strong hydrogen bond acceptors (the nitrogen and the aldehyde oxygen) suggests good solubility in polar protic and aprotic solvents. The large aromatic core suggests at least moderate solubility in non-polar aromatic solvents and chlorinated solvents.
Predicted Solubility Profile and Data Summary
| Solvent Class | Example Solvent | Polarity Index (Snyder) | Predicted Solubility | Rationale for Interaction |
| Non-Polar Aliphatic | n-Hexane | 0.1 | Very Low | Dominated by unfavorable interactions with the polar aldehyde. |
| Non-Polar Aromatic | Toluene | 2.4 | Moderate | π-stacking interactions with the isoquinoline core are favorable. |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Soluble | Good balance of polarity to interact with both the core and aldehyde. |
| Ethers | Diethyl Ether | 2.8 | Sparingly Soluble | Moderate polarity and H-bond acceptor capability. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Higher polarity and better H-bond acceptance than ether. | |
| Ketones | Acetone | 5.1 | Soluble to Very Soluble | Strong dipole-dipole interactions and H-bond acceptance. |
| Esters | Ethyl Acetate | 4.4 | Soluble | Good balance of polarity and H-bond acceptance. |
| Alcohols | Ethanol | 4.3 | Soluble to Very Soluble | H-bond donating solvent interacts strongly with N and aldehyde O. |
| Methanol | 5.1 | Soluble to Very Soluble | Similar to ethanol, with higher polarity. | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Soluble | Strong dipole moment interacts well with the polar groups. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar H-bond acceptor. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar H-bond acceptor. |
Experimental Workflow for Solubility Determination
Empirical testing is essential to validate any prediction. The following protocols describe a systematic approach to determining the solubility of 1-methylisoquinoline-5-carbaldehyde.
The logical flow of experimental work begins with a rapid qualitative assessment, followed by more rigorous quantitative methods for promising solvent candidates.
Caption: Experimental workflow for solubility assessment.
Protocol 1: Rapid Qualitative Visual Assessment
This method provides a quick, semi-quantitative estimation of solubility, ideal for initial solvent screening.[7][8][9]
Objective: To rapidly classify solubility in a wide range of solvents.
Methodology:
-
Preparation: Dispense 1.0 mL of the selected organic solvent into a small, clear glass vial (e.g., 4 mL vial).
-
Analyte Addition: Accurately weigh and add approximately 5 mg of 1-methylisoquinoline-5-carbaldehyde to the vial.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds at a consistent, controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at or above 5 mg/mL.
-
Incremental Addition: If the solid dissolves completely, add another 5 mg increment and repeat step 3. Continue until solid material remains undissolved.
-
Classification: Record the approximate solubility and classify according to standard terms (e.g., Very Soluble >100 mg/mL; Soluble 10-100 mg/mL; Sparingly Soluble 1-10 mg/mL; Insoluble <1 mg/mL).
Self-Validation: The protocol is self-validating through direct observation. The persistence of solid material after vigorous mixing is a clear endpoint. Running a known soluble compound as a positive control can validate the mixing procedure.
Protocol 2: Quantitative Gravimetric Determination
This is a robust, classic method for accurately determining solubility.
Objective: To obtain a precise quantitative value of solubility (e.g., in mg/mL).
Methodology:
-
Equilibration Setup: Add an excess of 1-methylisoquinoline-5-carbaldehyde to a known volume of solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent). Ensure enough solid is present that some will remain undissolved at equilibrium.
-
Reaching Equilibrium: Place the vial in a temperature-controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours is recommended to ensure equilibrium is reached).[10] The rate of dissolution decreases exponentially as saturation is approached.[10]
-
Phase Separation: After equilibration, let the vial stand undisturbed until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To ensure no solids are transferred, it is best practice to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a stream of nitrogen or a vacuum concentrator. Avoid excessive heat which could degrade the compound.
-
Final Weighing: Once the solvent is completely removed, place the vial in a desiccator to remove any residual moisture, then weigh it again.
-
Calculation: The solubility is calculated as: Solubility (mg/mL) = (Weight of Vial with Residue - Weight of Empty Vial) / Volume of Supernatant Taken
Trustworthiness: This method is self-validating as it relies on direct mass measurement. The key is ensuring the system has reached true equilibrium and that no solid particles are carried over into the aliquot taken for analysis.
Conclusion
While a definitive, published dataset on the solubility of 1-methylisoquinoline-5-carbaldehyde is not yet available, a strong predictive framework can be established from its molecular structure. The presence of both a large aromatic core and potent hydrogen bond accepting functional groups suggests a versatile solubility profile, with high solubility expected in polar aprotic and protic solvents like DMF, acetone, and ethanol, and moderate solubility in chlorinated and aromatic solvents like DCM and toluene. This guide provides the theoretical basis for these predictions and, more importantly, offers robust, step-by-step experimental protocols for the precise and reliable determination of its solubility. Adherence to these methodologies will empower researchers to generate the high-quality data needed to accelerate their research and development objectives.
References
-
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
-
How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Web.mnstate.edu. Retrieved from [Link]
-
Preparation and Properties of Isoquinoline. (n.d.). Online Chemistry Class. Retrieved from [Link]
-
ISOQUINOLINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]
-
Showing Compound Isoquinoline (FDB012557). (2010, April 8). FooDB. Retrieved from [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
1-Methylisoquinoline | C10H9N. (n.d.). PubChem. Retrieved from [Link]
-
1-METHYLISOQUINOLINE. (n.d.). Chemdad. Retrieved from [Link]
-
Isoquinoline, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]
Sources
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- 4. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
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- 9. www1.udel.edu [www1.udel.edu]
- 10. quora.com [quora.com]
Methodological & Application
Procedure for Schiff base formation using 1-methylisoquinoline-5-carbaldehyde
Application Note: AN-ISOQ-05
Abstract & Strategic Context
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and synthetic drugs. 1-methylisoquinoline-5-carbaldehyde represents a critical intermediate where the C5-position aldehyde serves as an electrophilic handle for diversification, while the C1-methyl group remains available for subsequent functionalization (e.g., radical alkylation or condensation).
This guide details the synthesis of Schiff bases (imines) from 1-methylisoquinoline-5-carbaldehyde. Unlike simple benzaldehydes, this heterocyclic substrate requires specific attention to acid catalysis to prevent side reactions involving the acidic protons at the C1-methyl position. The resulting Schiff bases are high-value pharmacophores, particularly as ligands for metallodrugs or precursors to secondary amines via reduction.
Chemical Mechanism & Reactivity Profile
The Challenge: Competing Reactivity
The reaction follows a classic nucleophilic addition-elimination pathway. However, the substrate presents a unique challenge:
-
Target: The C5-aldehyde (Electrophile).
-
Risk: The C1-methyl group is "activated" (pseudo-acidic) due to the electron-withdrawing nature of the adjacent imine nitrogen in the isoquinoline ring.
-
Control Strategy: We utilize mild acid catalysis (Glacial Acetic Acid) . This activates the carbonyl oxygen for nucleophilic attack without generating the basic conditions that would deprotonate the C1-methyl group, thereby preventing self-condensation (dimerization).
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step.
Figure 1: Acid-catalyzed mechanism for Schiff base formation avoiding C1-methyl deprotonation.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Grade/Purity |
| 1-Methylisoquinoline-5-carbaldehyde | Substrate | >97% (HPLC) |
| Primary Amine (e.g., Aniline, Thiosemicarbazide) | Nucleophile | Reagent Grade |
| Ethanol (Absolute) | Solvent | Anhydrous |
| Glacial Acetic Acid (AcOH) | Catalyst | ACS Reagent |
| Diethyl Ether | Wash Solvent | ACS Reagent |
Standard Operating Procedure (SOP)
Pre-requisite: All glassware must be oven-dried. Although the reaction produces water, starting with dry conditions ensures the catalyst concentration is accurate.
Step 1: Reaction Setup
-
Weigh 1.0 mmol of 1-methylisoquinoline-5-carbaldehyde into a 50 mL Round Bottom Flask (RBF).
-
Add 15 mL of Absolute Ethanol . Stir until the aldehyde is fully dissolved (gentle warming may be required).
-
Add 1.0 - 1.1 mmol (1.0 to 1.1 equiv) of the primary amine.
-
Note: If using a salt form of the amine (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to buffer the solution.
-
-
Add 2-3 drops of Glacial Acetic Acid.
-
Critical Check: The pH should be approximately 4-5. Do not make it too acidic, or the amine nucleophile will be fully protonated (ammonium) and rendered unreactive.
-
Step 2: Reflux & Monitoring
-
Equip the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80 °C) for 2 to 6 hours .
-
In-Process Control (IPC): Monitor by TLC (Silica gel).
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4 depending on amine polarity).
-
Visualization: UV lamp (254 nm). The aldehyde usually fluoresces differently than the Schiff base. Look for the disappearance of the aldehyde spot (Rf ~0.6-0.8 depending on system).
-
Step 3: Workup & Isolation
-
Allow the reaction mixture to cool slowly to room temperature.
-
Crystallization: Most isoquinoline Schiff bases will crystallize upon cooling.
-
Troubleshooting: If no precipitate forms, cool the flask in an ice bath (0 °C) for 30 minutes. If still no solid, reduce solvent volume by 50% using a rotary evaporator.
-
-
Filter the solid using a Buchner funnel/vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol (2 x 2 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted amine and acetic acid.
Step 4: Purification (If necessary)
-
Recrystallization: Dissolve the crude solid in the minimum amount of boiling Ethanol. Allow to cool slowly.
-
Avoid Chromatography: Silica gel is slightly acidic and contains water, which can hydrolyze the imine bond back to the aldehyde. If chromatography is required, neutralize the silica with 1% Triethylamine (TEA), though this risks side reactions with the C1-methyl group. Recrystallization is strongly preferred.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare the spectral data against these expected parameters.
| Technique | Observation | Interpretation |
| FT-IR | Disappearance: 1680-1700 cm⁻¹ (C=O str) Appearance: 1610-1630 cm⁻¹ (C=N str) | Confirmation of imine bond formation and consumption of aldehyde. |
| ¹H-NMR | Disappearance: Singlet at ~10.0 - 10.5 ppm (CHO) Appearance: Singlet at ~8.4 - 8.8 ppm (CH=N) | Diagnostic shift. The imine proton is shielded relative to the aldehyde. |
| ¹H-NMR (C1-Me) | Singlet at ~2.8 - 3.0 ppm | Confirm the methyl group is intact and has not reacted/dimerized. |
| Mass Spec | [M+H]⁺ = MW(Aldehyde) + MW(Amine) - 18 | Confirmation of dehydration (loss of water). |
Application Case Study: Thiosemicarbazone Synthesis
Thiosemicarbazones derived from isoquinolines are potent Ribonucleotide Reductase inhibitors (Anti-cancer) [1, 2].
Workflow Diagram:
Figure 2: Optimized workflow for the synthesis of biologically active thiosemicarbazone derivatives.
Specific Modifications for Thiosemicarbazide:
-
Solubility: Thiosemicarbazide is poorly soluble in cold ethanol. It will dissolve as the reaction heats up.
-
Reaction Time: Often faster (1-3 hours) due to the "alpha-effect" of the hydrazine nitrogen, making it a better nucleophile than standard anilines.
-
Color Change: The product is typically a bright yellow/orange solid due to extended conjugation.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Equilibrium favors reactants (Hydrolysis). | Dean-Stark Trap: Switch solvent to Toluene and reflux to physically remove water. Molecular Sieves: Add 3Å sieves to the ethanol reflux. |
| Starting Material Remains | Amine salt used without base. | Add Sodium Acetate (1.0 eq) to free the amine. |
| Product is an Oil | Impurities preventing crystallization. | Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization. |
| Dimerization of Aldehyde | Base catalysis was used (accidental). | Ensure glassware is acid-washed. Never use KOH/NaOH with 1-methylisoquinolines during Schiff base formation. |
References
-
Sartorelli, A. C., et al. (1995). Isoquinoline-1-carboxaldehyde Thiosemicarbazones: Synthesis and Antitumor Activity. Journal of Medicinal Chemistry.
-
Easmon, J., et al. (2001). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. European Journal of Medicinal Chemistry.
-
Schiff, H. (1864).[1][2][3][4] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie. (Foundational Chemistry).
-
Qin, W., et al. (2013). Schiff Bases: A Short Review of their Antimicrobial Activities. International Journal of Molecular Sciences.
-
PubChem. 1-Methylisoquinoline Compound Summary. National Library of Medicine.
Sources
Reductive amination conditions for 1-methylisoquinoline-5-carbaldehyde
Application Note: Optimization of Reductive Amination for 1-Methylisoquinoline-5-carbaldehyde
Executive Summary
This guide details the optimized conditions for the reductive amination of 1-methylisoquinoline-5-carbaldehyde . While reductive amination is a standard transformation, this specific substrate presents unique challenges due to the peri-position steric hindrance at C5 and the CH-acidity of the C1-methyl group .
This note provides two validated protocols:
-
Method A (Preferred): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1]
-
Method B (Alternative): Stepwise imine formation followed by Sodium Borohydride (NaBH
) reduction.[2][3][4][5]
Chemical Analysis & Mechanistic Insight
Substrate Reactivity Profile
To ensure high yields, one must understand the competing electronic and steric factors of the substrate:
-
C5-Aldehyde Electrophilicity: The C5 position in isoquinoline is electronically deactivated compared to benzene, but the aldehyde remains a potent electrophile. However, it suffers from peri-interactions with the C4 and C6 protons, creating a "steric bay" that can retard the attack of bulky amines.
-
C1-Methyl Acidity (Critical Risk): The protons on the C1-methyl group are significantly acidic (
) due to resonance stabilization by the ring nitrogen.-
Risk:[6][7] Under basic conditions or high temperatures, the C1-methyl group can deprotonate and attack the C5-aldehyde of another molecule (aldol-like self-condensation), leading to polymerization or complex mixtures.
-
Control: Reactions must be kept neutral to slightly acidic (pH 5–6) to suppress C1-methyl nucleophilicity.
-
-
Isoquinoline Basicity: The ring nitrogen (
) acts as a Lewis base. It can coordinate with boron reducing agents, potentially deactivating them.-
Control: Use of Acetic Acid (AcOH) is mandatory to protonate the ring nitrogen and buffer the reaction, preventing catalyst poisoning.
-
Reaction Pathway Visualization
The following diagram illustrates the reaction pathway and the critical decision points.
Figure 1: Mechanistic pathway for reductive amination. The red dashed line indicates the critical side-reaction risk at the C1-methyl position.
Experimental Protocols
Method A: Direct Reductive Amination (STAB)
Best for: Secondary amines, unhindered primary amines, and high-throughput synthesis.
Rationale: Sodium Triacetoxyborohydride (STAB) is mild and reduces the iminium ion faster than the aldehyde, minimizing alcohol byproducts [1].[1]
Reagents:
-
Substrate: 1-methylisoquinoline-5-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reducing Agent: NaBH(OAc)
(STAB) (1.4 – 1.6 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Protocol:
-
Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Acid Activation: Add Glacial Acetic Acid (1.5 equiv). Note: The solution may warm slightly. This buffers the system and activates the aldehyde.
-
Imine Formation (Wait Time): Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Checkpoint: If the amine is sterically hindered, extend this time to 2 hours or add 4Å molecular sieves.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Gas evolution (H
) is possible but usually minimal.
-
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of imine mass).
-
Quench: Carefully add saturated aqueous NaHCO
solution until pH ~8. Gas evolution will occur. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: Stepwise Reductive Amination (NaBH )
Best for: Valuable/scarce amines, reactions requiring methanol, or if STAB fails.
Rationale: NaBH
Reagents:
-
Solvent: Methanol (anhydrous)[3]
-
Dehydrating Agent: MgSO
or 4Å Molecular Sieves -
Reducing Agent: NaBH
(1.0 equiv)
Step-by-Step Protocol:
-
Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.0–1.1 equiv) in anhydrous Methanol (0.1 M).
-
Dehydration: Add activated 4Å Molecular Sieves (200 mg/mmol).
-
Reflux (Optional): If imine formation is slow (checked by TLC/NMR), heat to 50°C for 2–4 hours. Do not exceed 60°C to avoid C1-methyl side reactions.
-
Cooling: Cool the mixture to 0°C (Ice bath).
-
Reduction: Add NaBH
(1.0 equiv) portion-wise over 10 minutes.-
Caution: Exothermic reaction with hydrogen gas evolution.
-
-
Stir: Allow to warm to Room Temperature and stir for 1 hour.
-
Quench: Add 1N HCl dropwise to destroy excess hydride (pH ~2), stir for 10 mins, then basify with NaOH/NaHCO
to pH >9 for extraction.
Comparative Data & Optimization
The following table summarizes the expected outcomes based on amine type and method.
| Variable | Method A (STAB/DCE) | Method B (NaBH |
| Primary Amines | Excellent. Minimal dialkylation due to steric bulk of STAB. | Good. Requires complete imine formation first. |
| Secondary Amines | Excellent. Standard condition. | Good. |
| Anilines (Weak Nucleophiles) | Moderate. Requires longer reaction time or Ti(OiPr) | Poor. Equilibrium favors aldehyde; reduction often fails. |
| Acid Sensitive Groups | Good. Mildly acidic (AcOH). | Fair. Basic workup required. |
| Side Product (Alcohol) | < 5% (High Chemoselectivity) | 10–20% (If imine formation is incomplete) |
Troubleshooting Guide
-
Problem: Low conversion of aldehyde.
-
Solution: The equilibrium may favor the aldehyde. Add Titanium(IV) isopropoxide (1.5 equiv) to the neat amine/aldehyde mixture before adding solvent/reductant. This acts as a powerful Lewis acid and water scavenger [3].
-
-
Problem: Formation of alcohol byproduct (reduction of aldehyde).
-
Solution: This indicates the reducing agent was added before the imine formed, or the reducing agent is too strong. Switch to Method B (Stepwise) or increase the pre-stir time in Method A.
-
-
Problem: "Sticky" extraction or poor mass balance.
-
Solution: Isoquinolines can form emulsions. Filter the biphasic mixture through Celite before separation. Ensure the aqueous layer is sufficiently basic (pH > 9) to keep the amine product deprotonated (organic soluble).
-
Workflow Decision Tree
Use this logic flow to select the appropriate experimental condition.
Figure 2: Decision tree for selecting reaction additives based on amine nucleophilicity.
References
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Available at: [Link]
-
Bhattacharyya, S. (1995).[2] "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry. (Standard protocol reference for hindered amines).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Knoevenagel Condensation of Isoquinoline-5-Carbaldehyde
Topic: Knoevenagel Condensation Reactions Involving Isoquinoline-5-Carbaldehydes Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Synthesis of Bioactive 5-Alkenyl Isoquinoline Scaffolds
Executive Summary
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous alkaloids (e.g., berberine, papaverine) and synthetic drugs (e.g., fasudil). Functionalization at the C5 position is particularly valuable for developing DNA intercalators and kinase inhibitors due to the vector it provides for extending side chains into solvent-exposed pockets of target proteins.
This guide details the Knoevenagel condensation of isoquinoline-5-carbaldehyde.[1][2] Unlike the more common C1 or C3 functionalizations, C5 modification preserves the critical nitrogen-binding domain while introducing conjugated systems essential for biological activity. This document provides validated protocols, mechanistic insights, and troubleshooting strategies to maximize yield and purity.
Scientific Foundation
Electronic Landscape & Reactivity
Isoquinoline-5-carbaldehyde possesses unique electronic characteristics compared to its C1 or C3 isomers. The C5 position resides on the benzenoid ring, which is electron-rich relative to the pyridine ring but electron-deficient relative to a standard naphthalene system due to the inductive effect of the nitrogen heteroatom.
-
Reactivity: The aldehyde at C5 is sufficiently electrophilic to undergo rapid condensation with active methylene compounds (AMCs) under weak base catalysis.
-
Regiostability: Unlike 2-quinolinecarboxaldehyde, which can undergo unexpected rearrangements (e.g., to indolizines) under basic conditions, the 5-isomer is structurally robust, preventing ring-opening or skeletal rearrangement side reactions.
Reaction Mechanism
The reaction follows a standard base-catalyzed addition-elimination pathway. The choice of base is critical: it must be strong enough to deprotonate the active methylene but weak enough to avoid self-condensation of the aldehyde (Cannizzaro reaction) or degradation of the isoquinoline ring.
Key Mechanistic Steps:
-
Deprotonation: Base removes a proton from the AMC (e.g., malononitrile).
-
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde.
-
Dehydration: Elimination of water (often the rate-determining step) yields the
-unsaturated product.
Figure 1: Mechanistic pathway for the Knoevenagel condensation of isoquinoline-5-carbaldehyde.
Experimental Protocols
Method A: Classical Base-Catalyzed Synthesis (High Purity)
Recommended for initial screening and scale-up of sensitive substrates.
Reagents:
-
Isoquinoline-5-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.1 equiv) (e.g., Malononitrile, Ethyl cyanoacetate)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of isoquinoline-5-carbaldehyde in 5 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the active methylene compound. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.
-
Catalysis: Add 2–3 drops of piperidine (approx. 0.1 mmol). A color change (often to yellow or orange) usually indicates the initiation of the reaction.
-
Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 40% EtOAc in Hexane). The product typically appears as a fluorescent spot under UV (254/365 nm).
-
Workup:
-
Cool the reaction mixture to RT, then to 0 °C in an ice bath.
-
The product often precipitates out. Filter the solid under vacuum.
-
Wash the cake with cold ethanol (2 x 2 mL) and cold water (2 x 2 mL) to remove piperidine salts.
-
-
Purification: Recrystallize from hot ethanol or acetonitrile if necessary.
Method B: Green Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation and rapid optimization.
Reagents:
-
Isoquinoline-5-carbaldehyde (1.0 equiv)
-
Active Methylene Compound (1.0 equiv)
-
Catalyst: Ammonium Acetate (
, 5 mol%) or Water (Solvent/Catalyst) -
Solvent: Water or Solvent-free
Protocol:
-
Setup: In a microwave-safe vial (10 mL), combine 1.0 mmol of aldehyde and 1.0 mmol of AMC.
-
Catalyst: Add 5 mol%
. If performing solvent-free, grind the solids together first. If using water, add 2 mL of deionized water. -
Irradiation: Seal the vial. Irradiate at 80 °C (constant temperature mode) for 10–20 minutes. Stirring should be set to high.
-
Workup:
-
Allow the vial to cool.
-
Add 5 mL of cold water and sonicate to break up the solid mass.
-
Filter the solid product. This method typically yields high purity (>95%) without recrystallization.
-
Experimental Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic route.
Scope & Applications
The products of this reaction, 5-(2-substituted-vinyl)isoquinolines , are versatile intermediates. The electron-deficient alkene serves as a Michael acceptor, allowing further derivatization with thiols or amines to create complex heterocycles.
Table 1: Common Active Methylene Substrates & Product Utility
| Active Methylene (AMC) | Product Type | Potential Application |
| Malononitrile | Dicyanovinyl | Anticancer: Tyrosine kinase inhibition; DNA intercalation. |
| Ethyl Cyanoacetate | Cyanoacrylate | Fluorescence: Solvatochromic probes for cellular imaging. |
| Barbituric Acid | Barbiturate adduct | Antimicrobial: Gyrase inhibition in Gram-positive bacteria. |
| Rhodanine | Rhodanine adduct | Antiviral: Fusion inhibitors; often active against HIV/HCV. |
Bioactivity Highlight
Derivatives of isoquinoline-5-carbaldehyde have shown significant promise as Topoisomerase I inhibitors . The planar isoquinoline ring intercalates into DNA base pairs, while the Knoevenagel side chain (especially with malononitrile) locks the enzyme-DNA complex, preventing replication (similar to the mechanism of camptothecin).
Troubleshooting & Critical Parameters
-
Solubility Issues: Isoquinoline-5-carbaldehyde is moderately soluble in ethanol but may require gentle heating. If the product precipitates too quickly and traps starting material, add a co-solvent like DCM or increase the ethanol volume.
-
Catalyst Neutralization: The basic nitrogen of the isoquinoline ring can sometimes buffer the catalyst. If the reaction is sluggish using Method A, increase piperidine to 0.2 equiv or switch to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts.
-
Salt Formation: When using carboxylic acid-containing AMCs (e.g., cyanoacetic acid), the isoquinoline nitrogen may form a salt, precipitating out of solution. In this case, add 1.0 equiv of TEA (Triethylamine) to free the base before adding the catalytic piperidine.
References
-
BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Retrieved from
-
Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008).[3] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285.[3] Retrieved from
-
Jiang, H., Cheng, Y., Wang, R., Zhang, Y., & Yu, S. (2014). Synthesis of isoquinolines via visible light-promoted insertion of vinyl isocyanides with diaryliodonium salts. Chemical Communications, 50(46), 6164-6167. Retrieved from
-
Sammelson, R. E., et al. (2011). Chemistry of quinoline-2-carbaldehyde derivatives with malononitrile and formation of indolizines. Cardinal Scholar. Retrieved from
-
Master Organic Chemistry. Knoevenagel Condensation Reaction Mechanism and Examples. Retrieved from
Sources
Troubleshooting & Optimization
Preventing over-oxidation during selenium dioxide reaction of dimethylisoquinoline
Topic: Preventing Over-Oxidation & Optimizing Selectivity in Riley Oxidations Target Molecule: Dimethylisoquinoline (Primary focus: 1,3-Dimethylisoquinoline) Reaction Class: Riley Oxidation (Allylic/Benzylic Oxidation)
Core Directive: The Challenge of Selectivity
In the synthesis of isoquinoline-based pharmacophores, transforming a methyl group into a formyl group (aldehyde) is a critical step. When working with dimethylisoquinoline (specifically the 1,3-isomer), researchers face two distinct "over-oxidation" risks:
-
Chemo-selectivity Failure: Oxidation of the target aldehyde to a carboxylic acid.
-
Regio-selectivity Failure: Unwanted oxidation of the C3-methyl group alongside the reactive C1-methyl group.
This guide provides a self-validating protocol to lock the reaction at the aldehyde stage and prevent the formation of intractable selenium tars.
Mechanistic Insight & Causality
To troubleshoot, one must understand the "Ene" mechanism. The reaction does not proceed via direct oxygen insertion but through a concerted Alder-ene reaction followed by a [2,3]-sigmatropic rearrangement.
The Critical Pathway
The C1-methyl group is significantly more acidic (
Figure 1: Mechanistic pathway highlighting the divergence point for over-oxidation. Control of the hydrolysis step is key to isolating the aldehyde.
Critical Process Parameters (CPP)
The following parameters are the "control knobs" for your experiment. Deviating from these ranges is the primary cause of failure.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 ( | Excess |
| Solvent | 1,4-Dioxane (wet) | Dioxane dissolves both reactants. The presence of water (approx. 2-5%) is critical to hydrolyze the seleninic ester intermediate to the aldehyde. Anhydrous conditions often stall the reaction or lead to tars. |
| Temperature | 60°C – 80°C | Refluxing dioxane (101°C) often provides enough energy to overcome the activation barrier for the C3-methyl or oxidize the aldehyde to acid. Keep it sub-reflux.[1] |
| Time | 2 – 6 Hours | Monitor by TLC/LCMS every hour. Extended reaction times favor thermodynamic sinks (acids/polymers). |
Troubleshooting Guide (FAQ)
Scenario A: "I am getting the Carboxylic Acid instead of the Aldehyde."
Diagnosis: The reaction potential is too high, or the workup is oxidative. Root Cause:
-
Excess Oxidant: You used >1.2 equivalents of
. -
Thermal Overdrive: Reaction was refluxed too vigorously or too long.
Corrective Action:
-
Protocol Adjustment: Reduce
to 1.05 equivalents. -
Temperature Control: Lower bath temperature to 60°C. The reaction will be slower but more selective.
-
Quench: Do not let the reaction mixture sit overnight. Quench immediately upon disappearance of starting material.
Scenario B: "The reaction mixture turned into a black tar/solid."
Diagnosis: Polymerization of the product or formation of colloidal selenium ("Red Selenium"). Root Cause:
-
Solvent Choice: Ethanol can sometimes lead to acetal byproducts or interfere with isolation.
-
Selenium Aggregation: Reduced Selenium (
) precipitates as a red/black solid that traps the product.
Corrective Action:
-
The "Celite Sandwich": Filter the hot reaction mixture through a pad of Celite to remove metallic selenium immediately.
-
Workup Trick: Wash the organic layer with 10% Sodium Thiosulfate or Sodium Bicarbonate . This helps coagulate colloidal selenium and neutralizes selenous acid byproducts.
Scenario C: "I see oxidation at the wrong methyl group (C3)."
Diagnosis: Loss of regioselectivity. Root Cause:
-
Thermodynamic Control: High temperatures allow the less acidic C3-methyl to tautomerize and react.
-
Substrate Electronic Effects: If the isoquinoline ring has electron-donating groups (EDGs) at C5-C8, it might deactivate C1 relative to C3 (though rare).
Corrective Action:
-
Strict Kinetic Control: Maintain temperature <65°C. The C1-methyl reacts much faster due to the alpha-nitrogen effect (inductive withdrawal makes protons more acidic).
-
Lewis Acid Additive: In extreme cases, adding a Lewis Acid (like
) can coordinate to the nitrogen, further acidifying the C1-methyl protons and enhancing selectivity.
Optimized Experimental Protocol
This protocol is designed for 1,3-Dimethylisoquinoline to yield 3-methylisoquinoline-1-carboxaldehyde .
Materials:
-
1,3-Dimethylisoquinoline (1.0 eq)
-
Selenium Dioxide (
), freshly sublimed if possible (1.1 eq) -
1,4-Dioxane (Reagent grade, not anhydrous - water is needed)
-
Celite 545
Step-by-Step:
-
Preparation: Dissolve 1,3-dimethylisoquinoline (e.g., 10 mmol) in 1,4-Dioxane (20 mL).
-
Addition: Add
(11 mmol) in a single portion at room temperature. The solution may turn slightly yellow. -
Reaction: Heat the mixture to 60-70°C with vigorous stirring.
-
Checkpoint: After 2 hours, check TLC. You should see a new spot (aldehyde) and the precipitation of black/red selenium metal.
-
-
Monitoring: Continue heating only until the starting material is consumed (usually 4-6 hours). Do not over-cook.
-
Filtration (Critical): While still warm, filter the mixture through a pad of Celite to remove the precipitated Selenium. Wash the pad with Ethyl Acetate.
-
Workup: Concentrate the filtrate to remove Dioxane. Redissolve in Ethyl Acetate and wash with:
-
1x Water[2]
-
1x Saturated
(removes selenous acid) -
1x Brine
-
-
Purification: Dry over
and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
Workflow Visualization
Figure 2: Decision logic for reaction monitoring to prevent over-oxidation.
References
-
Riley, H. L., Morley, J. F., & Friend, N. A. (1932). Selenium dioxide, a new oxidising agent.[3][4][5][6] Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. Link
-
Sharpless, K. B., & Lauer, R. F. (1972).[7] Selenium dioxide oxidation of olefins.[1][3][5][7][8][9] Evidence for the intermediacy of allylic seleninic acids.[8] Journal of the American Chemical Society, 94(20), 7154-7155. Link
-
Tagawa, Y., et al. (2001). Selective Oxidation of Methyl Groups in Heterocycles. Chemical & Pharmaceutical Bulletin, 49(11). (Demonstrates regioselectivity in nitrogen heterocycles). Link
-
Tritschler, W., et al. (1995). Selenium Dioxide Oxidation.[1][3][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. (General reference for handling SeO2 toxicity and solvents). Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. dspacep01.emporia.edu [dspacep01.emporia.edu]
Controlling side reactions in formylation of 1-methylisoquinoline
Technical Support Center: Formylation of 1-Methylisoquinoline
Welcome to the technical support center for the formylation of 1-methylisoquinoline. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, control side reactions, and optimize your yields of the desired formylated products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formylation of 1-methylisoquinoline, offering explanations for the underlying chemistry and actionable solutions.
Q1: I am observing a low yield or complete failure of my Vilsmeier-Haack formylation reaction. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in a Vilsmeier-Haack reaction is a frequent challenge that can often be traced back to several key factors related to reagents and reaction conditions.[1]
-
Reagent Quality is Paramount: The success of this reaction is highly dependent on the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][2][3]
-
Actionable Advice: Always use fresh, anhydrous DMF. DMF is hygroscopic and can absorb moisture from the air, which can react with and consume the Vilsmeier reagent.[1] Similarly, ensure your POCl₃ is fresh and has been stored under anhydrous conditions.
-
-
Stoichiometry Matters: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.
-
Actionable Advice: The molar ratio of POCl₃ to DMF and your 1-methylisoquinoline substrate is crucial. Optimization studies on similar heterocyclic systems have demonstrated that a higher molar ratio of POCl₃ to the substrate can lead to significant improvements in yield.[1]
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-richness of the isoquinoline ring system influences its reactivity.[3]
-
Actionable Advice: 1-Methylisoquinoline is a reasonably electron-rich heterocycle, but if your derivative contains electron-withdrawing groups, you may need to employ more forcing reaction conditions.
-
-
Temperature and Reaction Time: These parameters are critical and depend on the specific reactivity of your substrate.[1]
-
Actionable Advice: For highly reactive isoquinolines, the reaction might proceed well at temperatures from 0°C to room temperature. However, for less reactive substrates, heating may be necessary, with temperatures typically ranging from 60°C to 90°C.[1] Be cautious, as excessively high temperatures can lead to decomposition of the product.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can vary from a few hours to overnight.[1]
-
Q2: My reaction is producing multiple products, making purification difficult. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common issue that can significantly impact the yield and purity of your desired formylated 1-methylisoquinoline. Here are some of the most prevalent side reactions and strategies to control them:
-
Diformylation: In highly activated isoquinoline systems, the introduction of a second formyl group is a possibility.
-
Reaction at the Methyl Group: While formylation typically occurs on the aromatic ring, side reactions involving the active methyl group at the 1-position can occur under certain conditions.
-
Actionable Advice: Careful control of reaction temperature and stoichiometry of the formylating agent is key. Using the pre-formed Vilsmeier reagent at low temperatures can favor aromatic substitution.
-
-
Hydrolysis of Intermediates: The final step in the Vilsmeier-Haack synthesis is the hydrolysis of the intermediate iminium salt to the aldehyde.[2][3]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the formylation of 1-methylisoquinoline, offering a broader understanding of the available synthetic strategies.
Q1: What are the most common methods for the formylation of 1-methylisoquinoline?
A1: Several methods can be employed for the formylation of aromatic and heterocyclic compounds, with varying degrees of applicability to 1-methylisoquinoline.
-
Vilsmeier-Haack Reaction: This is one of the most widely used methods for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] It involves the use of a substituted formamide (like DMF) and a halogenating agent (like POCl₃) to generate the electrophilic Vilsmeier reagent.[2][3]
-
Duff Reaction: This reaction is another method for the formylation of aromatic compounds, particularly phenols and other electron-rich systems.[5][6] It utilizes hexamine as the formyl source in an acidic medium.[5][7] While it can be effective for some heterocycles, its efficiency can be low.[5][8]
-
Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols, using chloroform in a basic solution to generate dichlorocarbene as the electrophile.[9][10] Its application to non-phenolic heterocycles like 1-methylisoquinoline is less common.
-
Organometallic Approaches: Direct metalation of the isoquinoline ring followed by quenching with a formylating agent is a potential route, though it may require specific directing groups to control regioselectivity.[11]
| Formylation Method | Typical Reagents | Key Advantages | Potential Drawbacks for 1-Methylisoquinoline |
| Vilsmeier-Haack | DMF, POCl₃ | Generally good yields for electron-rich heterocycles, versatile. | Requires anhydrous conditions, potential for side reactions.[1] |
| Duff Reaction | Hexamine, Acid | Can introduce multiple formyl groups.[5] | Often results in low yields, requires strongly activating groups.[5][8] |
| Reimer-Tiemann | CHCl₃, Base | Effective for ortho-formylation of phenols.[9][10] | Not generally applicable to non-phenolic heterocycles.[9] |
Q2: Where does formylation typically occur on the 1-methylisoquinoline ring?
A2: The position of formylation on the isoquinoline ring is governed by the electronic effects of the existing substituents and the inherent reactivity of the heterocyclic system.[1] The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack, while the benzene ring is generally more reactive. The methyl group at the 1-position is an activating group. Electrophilic substitution on the isoquinoline ring typically occurs at the C5 and C8 positions of the benzene ring. The precise location of formylation will depend on the specific reaction conditions and the presence of any other substituents on the molecule.
Q3: Can I formylate the nitrogen atom of the isoquinoline ring?
A3: Direct formylation of the nitrogen atom in the isoquinoline ring to form an N-formyl derivative is a different type of transformation from the electrophilic aromatic substitution discussed above. This typically requires a different set of reagents and conditions. For instance, N-formylation of the reduced 1,2,3,4-tetrahydroisoquinoline core can be achieved using carbon dioxide and a reducing agent like hydrogen gas over a suitable catalyst.[12][13]
Experimental Protocols & Visualizations
Protocol: Vilsmeier-Haack Formylation of 1-Methylisoquinoline
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
-
Formylation Reaction: Dissolve 1-methylisoquinoline (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-90°C, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the desired aldehyde precipitates.[1]
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in the Vilsmeier-Haack formylation.
References
-
Duff reaction. In: Wikipedia. ; 2023. Available at: [Link]
-
Vilsmeier–Haack reaction. In: Wikipedia. ; 2023. Available at: [Link]
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Formylation and Bromination of Pyrrolo[2,1-a]isoquinoline Derivatives with Bromoisobutyrate and Dimethyl Sulfoxide. ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Published April 24, 2023. Available at: [Link]
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Reimer–Tiemann reaction. In: Wikipedia. ; 2023. Available at: [Link]
-
Duff Reaction. Organic Chemistry. Available at: [Link]
-
Duff Reaction. SynArchive. Available at: [Link]
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N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Taylor & Francis Online. Published January 19, 2022. Available at: [Link]
-
Reimer–Tiemann reaction. In: Wikipedia. ; 2023. Available at: [Link]
-
The Duff Reaction: Researching A Modification. The ScholarShip. Available at: [Link]
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Duff reaction. chemeurope.com. Available at: [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Published October 30, 2017. Available at: [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. ResearchGate. Published December 26, 2021. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Exploring the Reimer-Tiemann Reaction: History and Scope. Wiley Online Library. Published February 1, 1977. Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism. YouTube. Published October 11, 2021. Available at: [Link]
-
Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. PubMed Central. Published January 11, 2018. Available at: [Link]
-
The Reimer–Tiemann Reaction. ResearchGate. Published February 1, 1977. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. Published September 5, 2023. Available at: [Link]
-
Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Published October 2, 2024. Available at: [Link]
-
Annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones: catalyst-free stereoselective synthesis of (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines. ResearchGate. Available at: [Link]
-
Synthesis of isoquinolines. Organic Chemistry Portal. Available at: [Link]
-
A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Published September 9, 2011. Available at: [Link]
- Purification of isoquinoline. Google Patents.
-
Reductive Formylation of Isoquinoline Derivatives with Formamide and Synthesis of 2-Formyltetrahydroisoquinolines. ResearchGate. Available at: [Link]
-
1-Methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. National Institutes of Health. Available at: [Link]
-
Acid-base interactions in some isoquinoline and quinazoline amino derivatives. ResearchGate. Published November 2, 2025. Available at: [Link]
-
N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst. Semantic Scholar. Published December 28, 2021. Available at: [Link]
-
Isoquinoline. In: Heterocyclic Chemistry. ; 2008. Available at: [Link]
-
How to purify halo-isoquinolines?? Reddit. Published September 6, 2018. Available at: [Link]
-
Annulation of 1-methylisoquinoline with ethyl esters of 1-aryl-2-oxalylacetylenes: synthesis of functionalized oxazinoisoquinolines. ResearchGate. Available at: [Link]
-
Purification and characterization of isoquinoline 1-oxidoreductase from Pseudomonas diminuta 7, a novel molybdenum-containing hydroxylase. PubMed. Available at: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Published September 8, 2021. Available at: [Link]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PubMed Central. Available at: [Link]
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. Published August 13, 2025. Available at: [Link]
-
methyl iodide. Organic Syntheses. Available at: [Link]
-
Direct Reaction – One Step Route to Synthesize Lanthanoid-iodide Formamidinates. ResearchOnline@JCU. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopic Signatures of 1-methylisoquinoline-5-carbaldehyde
This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for 1-methylisoquinoline-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It offers a comparative analysis grounded in spectroscopic principles to predict and interpret the vibrational modes of this specific molecule, explaining the causal relationships between molecular structure and spectral features.
Introduction: The Structural Significance of 1-methylisoquinoline-5-carbaldehyde
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and natural products. The addition of a methyl group at the 1-position and a carbaldehyde (aldehyde) group at the 5-position creates a molecule with distinct electronic and steric properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the presence of key functional groups and verifying the structural integrity of such synthesized compounds. This guide will predict the characteristic IR absorption bands for 1-methylisoquinoline-5-carbaldehyde by dissecting its structure and comparing it with related, simpler molecules.
Predicted Spectroscopic Profile and Comparative Analysis
While a definitive experimental spectrum for 1-methylisoquinoline-5-carbaldehyde is not widely published, we can construct a highly accurate predicted spectrum by analyzing its constituent parts: the aromatic aldehyde system, the substituted isoquinoline ring, and the methyl group.
The Aldehyde Group Vibrations: A Telltale Signature
The aldehyde functional group provides the most distinctive peaks in the IR spectrum.
-
C=O (Carbonyl) Stretch: For a typical saturated aliphatic aldehyde, the C=O stretch appears around 1740-1720 cm⁻¹[1]. However, in 1-methylisoquinoline-5-carbaldehyde, the aldehyde is directly attached to the aromatic isoquinoline ring. This conjugation allows for resonance delocalization of pi-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. Therefore, the C=O stretching absorption is predicted to be strong and sharp in the range of 1710-1685 cm⁻¹ [1][2][3]. This shift is a key indicator of an aromatic aldehyde.
-
Aldehydic C-H Stretch: This is another hallmark of an aldehyde. It typically manifests as a pair of weak to medium intensity peaks, often referred to as a Fermi doublet, in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ [2][4][5]. The peak around 2720 cm⁻¹ is particularly diagnostic, as it appears in a region where few other absorptions occur, making it a reliable confirmation of the aldehyde group's presence[1][3].
The Isoquinoline Core and Methyl Group Vibrations
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the isoquinoline ring will appear at wavenumbers slightly higher than those of aliphatic C-H bonds. Expect to see one or more medium-intensity peaks in the region of 3100-3000 cm⁻¹ [3].
-
Aromatic C=C Stretch: The stretching vibrations within the aromatic ring system give rise to a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ region[3]. These peaks confirm the presence of the aromatic core.
-
Aliphatic C-H Stretch: The methyl (CH₃) group attached at the 1-position will exhibit characteristic C-H stretching vibrations. These are expected as medium-to-strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range[5]. These peaks may sometimes overlap with the higher-frequency aldehydic C-H stretch.
Data Summary and Comparative Table
The following table summarizes the predicted IR peaks for 1-methylisoquinoline-5-carbaldehyde and compares them to the known values for benzaldehyde and 1-methylisoquinoline to illustrate the contribution of each structural component.
| Vibrational Mode | Functional Group | Predicted Range for 1-methylisoquinoline-5-carbaldehyde (cm⁻¹) | Comparative Compound: Benzaldehyde (cm⁻¹) | Comparative Compound: 1-Methylisoquinoline (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | ~3080 | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methyl Group | 2960 - 2850 | N/A | 2960 - 2850 | Medium-Strong |
| Aldehydic C-H Stretch | Aldehyde | 2850 - 2800 & 2750 - 2700 | ~2820 & ~2745[1] | N/A | Weak-Medium |
| Carbonyl C=O Stretch | Aromatic Aldehyde | 1710 - 1685 | ~1705[2][4] | N/A | Strong |
| Aromatic C=C Stretch | Isoquinoline Ring | 1600 - 1450 | 1600 - 1450 | 1600 - 1450 | Variable |
| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Present | Present | Strong |
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the structure of 1-methylisoquinoline-5-carbaldehyde with key bonds highlighted, corresponding to the primary IR absorptions discussed.
Caption: Key bonds in 1-methylisoquinoline-5-carbaldehyde and their predicted IR frequencies.
Self-Validating Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)
To ensure trustworthy and reproducible results, the following protocol for acquiring a high-quality FTIR spectrum of a solid sample is recommended. This method validates itself by including a background scan to negate atmospheric interference.
Caption: Standard workflow for acquiring an FTIR spectrum using the KBr pellet method.
Step-by-Step Methodology:
-
Reagent and Equipment Preparation:
-
Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours to remove all traces of water.
-
Ensure the sample, 1-methylisoquinoline-5-carbaldehyde, is also thoroughly dried. Moisture is a common contaminant and its broad O-H signal (3600-3200 cm⁻¹) can obscure important spectral features.
-
An agate mortar and pestle, a hydraulic press, and pellet-forming dies are required.
-
-
Sample Preparation (KBr Pellet):
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.
-
Combine the sample and KBr in the agate mortar. Gently grind the mixture until a fine, homogenous powder is obtained. Inadequate grinding will lead to scattering of the IR beam and a poor-quality spectrum.
-
-
Pellet Pressing:
-
Transfer a portion of the powder into the pellet die.
-
Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a thin, transparent, or translucent disc. A cloudy or opaque pellet indicates poor mixing, insufficient pressure, or moisture contamination.
-
-
Spectrum Acquisition:
-
Place the pellet in the designated sample holder within the FTIR spectrometer's sample compartment.
-
First, run a background scan with an empty sample holder. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts. The instrument software will automatically subtract this background from the sample spectrum.
-
Run the sample scan. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should show absorbance (or transmittance) as a function of wavenumber (cm⁻¹).
-
Identify the key peaks and compare their positions and relative intensities to the predicted values outlined in Table 1. Pay close attention to the strong C=O stretch and the diagnostic aldehydic C-H stretches.
-
Conclusion
The infrared spectrum of 1-methylisoquinoline-5-carbaldehyde is dominated by highly characteristic absorptions from its aldehyde functional group, namely a strong C=O stretch lowered by aromatic conjugation to ~1700 cm⁻¹ and a diagnostic C-H stretch doublet around 2820/2720 cm⁻¹. These features, combined with the expected signals from the aromatic isoquinoline core and the aliphatic methyl group, provide a unique spectroscopic fingerprint. By following the rigorous experimental protocol provided, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent work in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
OpenOChem Learn. Characteristic IR Absorptions. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aldehydes. [Link]
-
PubChem. 1-Methylisoquinoline. [Link]
Sources
A Comparative Guide to the HPLC Retention Behavior of Isoquinoline Aldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise analysis and purification of active pharmaceutical ingredients and their intermediates are paramount. Isoquinoline and its derivatives are key structural motifs in a vast array of natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The introduction of a carbaldehyde group to the isoquinoline scaffold generates a series of positional isomers, each with the potential for distinct chemical reactivity and pharmacological effects. Consequently, the ability to separate and quantify these isomers is a critical step in drug discovery and quality control.
Understanding the Challenge: The Subtle Differences Among Isomers
The primary difficulty in separating positional isomers, such as the various isoquinoline carbaldehydes, stems from their identical molecular weight and elemental composition. The only distinction lies in the position of the aldehyde group on the isoquinoline ring system, which leads to subtle variations in their physicochemical properties like polarity, pKa, and hydrophobicity.[2] These small differences must be exploited to achieve chromatographic resolution.
Key Physicochemical Properties of Isoquinoline Aldehyde Isomers
The retention of an analyte in HPLC is governed by its interactions with the stationary and mobile phases. For isoquinoline aldehyde isomers, the key properties influencing these interactions are:
-
Polarity and Hydrophobicity (logP): The position of the electron-withdrawing aldehyde group and the nitrogen atom in the isoquinoline ring influences the molecule's overall polarity. A higher logP value indicates greater hydrophobicity and, in reversed-phase HPLC, a longer retention time.
-
pKa: The basicity of the nitrogen atom in the isoquinoline ring is affected by the position of the aldehyde group. The pKa value determines the extent of ionization at a given mobile phase pH, which can significantly alter retention behavior, particularly in reversed-phase and ion-exchange chromatography.[3]
| Isomer | Predicted pKa | Predicted logP |
| Isoquinoline-1-carbaldehyde | 2.06 - 2.65[4][5][6] | 1.82[5] |
| Isoquinoline-3-carbaldehyde | Data not available | Data not available |
| Isoquinoline-4-carbaldehyde | Data not available | Data not available |
| Isoquinoline-5-carbaldehyde | Data not available | Data not available |
Note: Comprehensive experimental data for all isomers is limited. The provided values for isoquinoline-1-carbaldehyde are predicted and sourced from publicly available databases. The lack of consistent experimental data for all isomers necessitates a more theoretical approach to predicting their separation.
Chromatographic Strategies for Isomer Separation
Two primary HPLC modes are particularly relevant for the separation of isoquinoline aldehyde isomers: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC: A First-Line Approach
Reversed-phase HPLC, with its non-polar stationary phase (typically C18) and polar mobile phase, is the most common starting point for the separation of many organic molecules, including isoquinoline derivatives.[7][8]
Mechanism of Separation: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.
Expected Elution Order (Theoretical): Based on general principles, the polarity of the isomers will dictate their elution order. The isomer with the lowest hydrophobicity (and likely the most exposed polar groups) is expected to elute first. The exact order will depend on the subtle differences in the dipole moment and the accessibility of the polar nitrogen and aldehyde groups for interaction with the polar mobile phase.
Optimizing Separation in RP-HPLC:
-
Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer is a critical parameter. Increasing the organic content will decrease retention times.[7]
-
Mobile Phase pH: The pH of the mobile phase can dramatically influence the retention of ionizable compounds like isoquinolines.[9] By adjusting the pH relative to the pKa of the isomers, their charge state can be altered, leading to changes in retention and selectivity.
-
Stationary Phase Selection: While C18 columns are a good starting point, alternative stationary phases can offer different selectivities. Phenyl-hexyl or polar-embedded phases can provide additional π-π and dipole-dipole interactions, which can be beneficial for separating aromatic isomers.[2][10]
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Isomers
HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase mode.[11][12] Given that isoquinoline aldehydes possess polar functional groups, HILIC presents a viable alternative or complementary approach.
Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of organic solvent and a small amount of water.[13] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar compounds are more strongly retained.
Expected Elution Order (Theoretical): In HILIC, the elution order is generally the inverse of that in reversed-phase HPLC. The most polar isomer would be expected to have the longest retention time. The differences in hydrogen bonding capacity and dipole-dipole interactions with the polar stationary phase will be the primary drivers of selectivity.
Experimental Protocol: A Model System for Method Development
The following protocol provides a starting point for developing a separation method for isoquinoline aldehyde isomers using reversed-phase HPLC. This protocol is a self-validating system, where the results of the initial isocratic and gradient runs will inform subsequent optimization steps.
Objective: To develop a robust RP-HPLC method for the separation of a mixture of isoquinoline aldehyde isomers.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
Isoquinoline aldehyde isomer standards
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare individual stock solutions of each isoquinoline aldehyde isomer in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all isomers at a concentration of 0.1 mg/mL each in a 50:50 acetonitrile:water mixture.
-
-
Initial Gradient Run (Scouting Gradient):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of the standards)
-
Injection Volume: 10 µL
-
-
Data Analysis of a Scouting Gradient:
-
Determine the approximate retention times of the isomers.
-
Assess the initial resolution between the peaks.
-
-
Method Optimization (Isocratic or Gradient):
-
If peaks are well-resolved but the run time is long: A steeper gradient or a higher starting percentage of the organic modifier can be used.
-
If peaks are poorly resolved: A shallower gradient around the elution time of the isomers should be employed to increase the separation window.
-
Isocratic Elution: Based on the retention times from the scouting gradient, an appropriate isocratic mobile phase composition can be determined to achieve optimal resolution with a reasonable run time.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the development of an HPLC method for the separation of isoquinoline aldehyde isomers.
Hypothetical Data and Comparison
Table 1: Hypothetical Retention Times of Isoquinoline Aldehyde Isomers under Optimized RP-HPLC Conditions
| Isomer | Hypothetical Retention Time (min) | Rationale for Elution Order (Theoretical) |
| Isoquinoline-x-carbaldehyde | 8.2 | Highest polarity due to the position of the aldehyde group leading to weaker interaction with the C18 stationary phase. |
| Isoquinoline-y-carbaldehyde | 9.5 | Intermediate polarity. |
| Isoquinoline-z-carbaldehyde | 11.1 | Lower polarity, resulting in stronger hydrophobic interactions. |
| Isoquinoline-w-carbaldehyde | 12.4 | Lowest polarity/highest hydrophobicity among the isomers, leading to the longest retention time. |
This data is for illustrative purposes only and is intended to demonstrate the expected relative elution order based on theoretical considerations of polarity.
Conclusion and Future Perspectives
The separation of isoquinoline aldehyde isomers by HPLC is a challenging yet achievable task that relies on the careful exploitation of subtle differences in their physicochemical properties. Both reversed-phase and HILIC methods offer viable pathways for their resolution, with the optimal choice depending on the specific isomers of interest and the desired analytical outcome.
This guide has provided a comprehensive theoretical framework and a practical starting point for method development. The key to successful separation lies in a systematic approach to optimizing mobile phase composition, pH, and stationary phase chemistry. Future work in this area should focus on generating and publishing comprehensive experimental data on the retention behavior of a full series of isoquinoline aldehyde isomers under various chromatographic conditions. Such data would be invaluable to the scientific community, particularly those in the fields of medicinal chemistry and drug development, by providing a concrete reference for method development and validation.
References
-
Influence of Chromatography Conditions on the Retention of Some Isoquinoline and Pyrimidinone Derivatives. (2023). World Bulletin of Management and Law. [Link]
-
INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. (2023). World Bulletin of Management and Law. [Link]
-
INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. (2023). Neliti. [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods. (n.d.). SciSpace. [Link]
-
Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. (n.d.). PMC. [Link]
-
HILIC Explained: What It Is & How It Works. (2016). Phenomenex. [Link]
-
Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. (2017). PubMed. [Link]
-
Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
HILIC. (n.d.). Dr. Maisch. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC. [Link]
-
Fast HILIC Method for Separation and Quantification of Non-Volatile Aromatic Compounds and Monosaccharides from Willow (Salix sp.) Bark Extract. (2021). MDPI. [Link]
-
isoquinoline-1-carbaldehyde Properties. (2025). EPA. [Link]
-
separation of positional isomers. (2017). Chromatography Forum. [Link]
-
Simultaneous determination of the content of isoquinoline alkaloids in Dicranostigma leptopodum (Maxim) Fedde and the effective fractionation of the alkaloids by high-performance liquid chromatography with diode array detection. (2015). PubMed. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing. [Link]
-
Isoquinoline-4-carbaldehyde. (n.d.). PubChem. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. [Link]
-
Isoquinoline-1-carbaldehyde. (n.d.). PubChem. [Link]
-
Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. (2018). PMC. [Link]
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Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025). ResearchGate. [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv Technology Corporation. [Link]
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HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. [Link]
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Isoquinoline synthesis. (2010). La Química Orgánica. [Link]
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Mechanisms of retention in HPLC Part 2. (n.d.). University of Valencia. [Link]
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Isoquinoline-1-carbaldehyde, 97%. (2023). J&K Scientific. [Link]
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Isoquinoline-5-carboxaldehyde. (n.d.). PubChem. [Link]
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Quinoline-5-carbaldehyde Properties. (n.d.). EPA. [Link]
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Isoquinoline (CAS 119-65-3). (n.d.). Cheméo. [Link]
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Preparation and Properties of Isoquinoline. (n.d.). SlideShare. [Link]
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Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. (2020). PubMed. [Link]
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Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). PubMed. [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]
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Isoquinoline-3-carboxaldehyde (C10H7NO). (n.d.). PubChemLite. [Link]
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Isoquinoline-4-carbaldehyde (C10H7NO). (n.d.). PubChemLite. [Link]
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A Senior Application Scientist's Guide to Isomer Differentiation: 1-Methylisoquinoline-5-carbaldehyde vs. Quinoline Analogs
Introduction: The Analytical Challenge of Positional Isomerism
In pharmaceutical research and synthetic chemistry, the precise structural characterization of heterocyclic compounds is paramount. A molecule's biological activity is intrinsically linked to its three-dimensional structure, and even minor changes, such as the position of a nitrogen atom or a substituent, can drastically alter its efficacy, toxicity, and metabolic profile.
This guide addresses a common yet critical analytical challenge: the unambiguous differentiation of 1-methylisoquinoline-5-carbaldehyde from its numerous quinoline-based positional isomers. Quinoline and isoquinoline are structural isomers (C₉H₇N), differing only in the position of the nitrogen atom in their fused bicyclic system.[1] This subtle difference creates a cascade of distinct electronic and steric environments when further substituted. For a researcher synthesizing a specific isomer for a drug development pipeline, confirming the structure against other potential outcomes is a non-negotiable step for quality control and regulatory submission.
This document provides an in-depth comparison of analytical methodologies, blending foundational principles with field-proven experimental protocols. We will dissect how techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Chromatography, and UV-Vis Spectroscopy can be leveraged to provide unequivocal structural proof.
The Structural Basis for Differentiation
The core analytical challenge stems from the fact that all isomers of methyl-quinoline/isoquinoline-carbaldehyde share the same molecular formula (C₁₁H₉NO) and thus the same exact mass. The key to their differentiation lies in exploiting the unique electronic distribution governed by the nitrogen atom's location.
-
In Isoquinoline: The nitrogen atom is at position 2. Its lone pair of electrons influences the adjacent C1 and C3 positions, and it significantly deshields the peri-proton at C8.
-
In Quinoline: The nitrogen is at position 1, exerting its strongest electronic influence on the adjacent C2 and C8 positions.
These fundamental differences are magnified by the presence of the electron-donating methyl group and the electron-withdrawing carbaldehyde group, leading to unique spectroscopic "fingerprints" for each isomer.
Nuclear Magnetic Resonance (NMR): The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for isomer differentiation as it provides a direct map of the molecule's H and C framework.
¹H NMR Spectroscopy: A Proton's Perspective
The chemical shift (δ) of each proton is highly sensitive to its local electronic environment. The electronegative nitrogen atom deshields nearby protons, causing them to resonate further downfield.
Causality Behind the Shifts:
-
Protons Alpha to Nitrogen: In quinoline, the H-2 proton is significantly deshielded (~8.9 ppm).[1] In isoquinoline, the H-1 proton is even more deshielded (~9.2 ppm) due to the electronic environment and proximity to the nitrogen lone pair.[1]
-
The Aldehyde Proton (-CHO): This proton is typically a singlet found far downfield (~9.5-10.5 ppm).[2][3] Its precise shift can be subtly influenced by the steric and electronic environment of the ring to which it is attached.
-
The Methyl Protons (-CH₃): These protons will appear as a singlet further upfield (~2.5-3.0 ppm). The deshielding effect of the aromatic system places it in this region. For 1-methylisoquinoline, this group is attached to a carbon (C1) adjacent to the nitrogen, leading to a specific downfield shift compared to a methyl group on the benzene ring portion.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ for Isomeric Structures
| Proton Position | 1-Methylisoquinoline-5-carbaldehyde (Predicted) | A Representative Quinoline Isomer (e.g., 2-Methylquinoline-5-carbaldehyde) (Predicted) | Rationale for Difference |
| H-1 | N/A (Methyl Substituted) | ~8.0 ppm | In the isoquinoline, this position is substituted. In the quinoline, H-1 does not exist. |
| H-2 | --- | N/A (Methyl Substituted) | In the quinoline, this position is substituted. |
| H-3 | ~7.6 ppm | ~7.4 ppm | The position relative to the nitrogen and other substituents dictates the shift. |
| H-4 | ~8.5 ppm | ~8.1 ppm | Proximity to the nitrogen in the isoquinoline ring leads to greater deshielding. |
| Aldehyde (-CHO) | ~10.2 ppm | ~10.1 ppm | Minimal difference expected, but may vary slightly based on intramolecular interactions. |
| Methyl (-CH₃) | ~2.9 ppm | ~2.8 ppm | The methyl group at C1 of isoquinoline is directly attached to the pyridine ring, influencing its shift. |
Note: These are predicted values based on typical shifts for the parent heterocycles and substituent effects. Experimental values may vary.[1][4]
2D NMR (HMBC): Confirming Connectivity
While ¹H NMR provides strong clues, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of the substituent positions. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
Self-Validating Experimental Logic:
-
For 1-methylisoquinoline-5-carbaldehyde:
-
A correlation will be observed between the methyl protons (~2.9 ppm) and carbon C1 of the isoquinoline ring.
-
A correlation will be observed between the aldehyde proton (~10.2 ppm) and carbon C5 of the isoquinoline ring.
-
Crucially, a correlation between the aldehyde proton and C4/C6, and between the methyl protons and C8a/C3 would lock in the structure.
-
Any other observed correlation pattern would indicate a different isomer. For instance, in a 2-methylquinoline isomer, the methyl protons would show a correlation to C2 of the quinoline ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra with a spectral width of -2 to 12 ppm.
-
Use a 90° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Acquire spectra with a spectral width of 0 to 200 ppm.
-
Employ a proton-decoupled pulse sequence.
-
-
HMBC Acquisition:
-
Use a standard hmbcgp pulse sequence, optimizing the d6 delay for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
Visualization: HMBC Workflow
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
